tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
CAS No.: 73286-70-1
Cat. No.: VC2022974
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 73286-70-1 |
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Molecular Formula | C9H15NO2 |
Molecular Weight | 169.22 g/mol |
IUPAC Name | tert-butyl 2,5-dihydropyrrole-1-carboxylate |
Standard InChI | InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 |
Standard InChI Key | YEBDZDMYLQHGGZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC=CC1 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC=CC1 |
Structural Characteristics and Identification
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate features a 2,5-dihydropyrrole ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This structural arrangement creates a compound with distinct chemical reactivity and synthetic utility.
The compound's identity can be confirmed through various chemical identifiers as summarized in the following table:
Identifier | Value |
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CAS Number | 73286-70-1 |
Molecular Formula | C₉H₁₅NO₂ |
Molecular Weight | 169.224 g/mol |
SMILES | CC(C)(C)OC(=O)N1CC=CC1 |
InChI | 1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-5H,6-7H2,1-3H3 |
InChI Key | YEBDZDMYLQHGGZ-UHFFFAOYSA-N |
MDL Number | MFCD01863512 |
The compound is also known by several synonyms including N-Boc-2,5-dihydropyrrole, N-BOC-3-Pyrroline, 1-Boc-2,5-dihydro-1H-pyrrole, and tert-Butyl 2,5-dihydropyrrole-1-carboxylate .
Physical and Chemical Properties
Physical Properties
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate exhibits the following physical properties:
The discrepancy in boiling point values (208°C vs. 75°C) across different sources may be attributed to different measurement conditions or purity levels of the analyzed samples.
Chemical Properties and Reactivity
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate demonstrates several important chemical properties that contribute to its utility in organic synthesis:
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Solubility Characteristics: The compound is miscible with dichloromethane (DCM), tetrahydrofuran (THF), and ethers, but insoluble in water .
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Stability Profile: It is hydrolytically sensitive and should be stored under inert atmosphere to maintain stability .
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Functional Group Reactivity: The compound contains an alkene group within the ring structure that can participate in various addition reactions including cycloadditions and condensations.
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Protection Group Functionality: The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the nitrogen atom, which can be selectively removed under acidic conditions, making it valuable in multistep syntheses.
Synthesis Methods
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through several routes, with the most commonly reported method involving N-boc-diallylamine as a starting material .
The typical synthesis involves:
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Protection of the Amine: Treatment of diallylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form N-boc-diallylamine.
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Ring-Closing Metathesis (RCM): The protected diallylamine undergoes ring-closing metathesis using a ruthenium-based catalyst (such as Grubbs' catalyst) to form the 2,5-dihydropyrrole ring structure.
The synthesis can be performed on both laboratory and industrial scales. Industrial production methods typically involve optimized processes for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Quality control standards for the synthesized compound typically include:
Quality Parameter | Standard | Reference |
---|---|---|
Purity (HPLC) | ≥98.0% | |
Moisture Content | ≤0.5% (Karl Fischer) | |
Residual Solvents | ≤500 ppm (USP Class 2/3 compliant) | |
Heavy Metals | ≤10 ppm (as Pb) |
Applications in Chemical Research and Industry
Pharmaceutical Applications
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate serves as a crucial building block in pharmaceutical synthesis with several important applications:
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Active Pharmaceutical Ingredient (API) Synthesis: The compound is extensively used as a versatile building block in the synthesis of pharmaceutical active ingredients .
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Role in Drug Development: It has been employed in the synthesis of phosphodiesterase inhibitors, including Rolipram, which has applications in treating depression and cognitive disorders .
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Stereoselective Synthesis: Its structure allows for stereoselective transformations, making it valuable in the synthesis of pharmaceuticals requiring precise stereochemical control .
Applications in Peptide Chemistry
The compound plays a significant role in peptide chemistry:
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Protecting Group Chemistry: tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate functions as a protecting group reagent in peptide synthesis, allowing for selective reactions at specific sites within peptide molecules .
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Structural Modification: It enables structural modifications of peptides for improved pharmacological properties or biological activity.
Synthetic Intermediates
Beyond pharmaceutical applications, the compound serves as an intermediate for:
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Heterocyclic Compound Manufacturing: It is utilized in the production of complex heterocyclic compounds with diverse applications .
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Synthetic Building Block: The compound functions as a key building block in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate derivatives .
Recent Research Findings and Applications
Recent research has expanded our understanding of tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate and its derivatives:
Pharmaceutical Research
The compound has been utilized in the synthesis of various pharmaceutical agents:
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Phosphodiesterase Inhibitors: A 2005 study demonstrated the use of this compound in the synthesis of Rolipram on a multigram scale through an efficient Heck-Matsuda arylation of 3-pyrroline .
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Aryl Pyrrolidones: Research has shown its utility in synthesizing 4-aryl-2-pyrrolidones and beta-aryl-gamma-amino-butyric acid (GABA) analogues, which have potential applications as neurological agents .
Synthetic Methodology Development
Significant advances have been made in utilizing this compound in novel synthetic pathways:
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Heck Arylation: The compound has been employed in Heck arylation reactions using arenediazonium tetrafluoroborates, allowing for the efficient synthesis of aryl pyrrolizidines .
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Stereoselective Reactions: Research has explored the stereoselective transformations of this compound, particularly in the synthesis of 5-hydroxyalkyl derivatives with defined stereochemistry .
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Mukaiyama Crossed Aldol-type Reactions: Studies have investigated the diastereoselectivity of Mukaiyama crossed aldol-type reactions involving derivatives of this compound, providing valuable insights for stereoselective synthesis strategies .
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